molecular formula C7H18ClNO B1421465 1-(2-Methylpropoxy)propan-2-amine hydrochloride CAS No. 1240529-05-8

1-(2-Methylpropoxy)propan-2-amine hydrochloride

Cat. No.: B1421465
CAS No.: 1240529-05-8
M. Wt: 167.68 g/mol
InChI Key: UAGHOCCSHBFCAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropoxy)propan-2-amine hydrochloride involves the reaction of 2-methylpropyl alcohol with propan-2-amine in the presence of hydrochloric acid. The reaction conditions typically include:

    Temperature: Room temperature (RT)

    Solvent: Anhydrous conditions to prevent hydrolysis

    Catalyst: Acid catalyst such as hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Purification: Techniques such as distillation and crystallization to ensure high purity

    Quality Control: Rigorous testing to meet industry standards

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropoxy)propan-2-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to simpler amines.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halides, alkylating agents

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of primary and secondary amines

    Substitution: Formation of substituted amines and ethers

Scientific Research Applications

1-(2-Methylpropoxy)propan-2-amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropoxy)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxypropan-2-amine hydrochloride
  • 1-Ethoxypropan-2-amine hydrochloride
  • 1-Butoxypropan-2-amine hydrochloride

Uniqueness

1-(2-Methylpropoxy)propan-2-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .

Properties

IUPAC Name

1-(2-methylpropoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGHOCCSHBFCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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